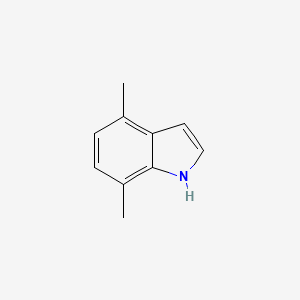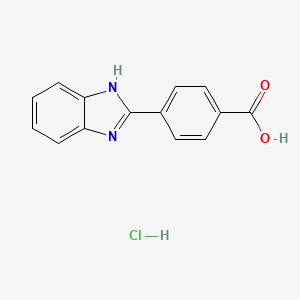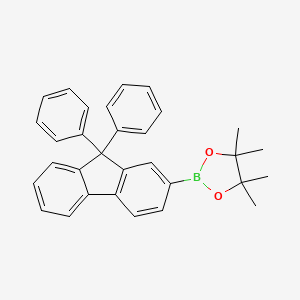![molecular formula C9H12O2 B1340185 Spiro[3.5]nonane-6,8-dione CAS No. 221342-48-9](/img/structure/B1340185.png)
Spiro[3.5]nonane-6,8-dione
Descripción general
Descripción
Spiro[3.5]nonane-6,8-dione is a spirocyclic compound that has been the subject of various synthetic studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a unique spirocyclic framework that consists of a five-membered and a six-membered ring joined at a single carbon atom .
Synthesis Analysis
The synthesis of spiro[3.5]nonane-6,8-dione has been achieved through different synthetic routes. A general synthetic route involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. This method avoids the use of column chromatography, facilitating scale-up . Another approach reported is a two-step synthesis starting with the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, yielding the target molecule on a pilot plant scale .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including spiro[3.5]nonane-6,8-dione, has been extensively studied using techniques such as NMR spectroscopy, MS, and X-ray diffraction analysis. These studies have provided valuable information about the regioselectivity and stereoselectivity of reactions involving spirocyclic compounds .
Chemical Reactions Analysis
Spiro[3.5]nonane-6,8-dione can undergo various chemical reactions due to its reactive dione moiety. For instance, it can be used in 1,3-dipolar cycloaddition reactions, which proceed with good yield and high regioselectivity and stereoselectivity . The compound's reactivity has also been harnessed in asymmetric syntheses, where it serves as a precursor for chiral ligand development .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[3.5]nonane-6,8-dione are influenced by its spirocyclic structure. For example, spiro-cyclic compounds often exhibit screw-type symmetry and can be optically active even without containing an asymmetric carbon atom. This optical activity has been confirmed through crystal structure prediction studies and experimental determination of crystal structures . The compound's density has also been reported, with optically active materials being slightly more dense than their racemic counterparts .
Aplicaciones Científicas De Investigación
Spiro[3.5]nonane-6,8-dione is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom .
Application
Spiro[3.5]nonane-6,8-dione can be used in the synthesis of other complex organic compounds . For example, it can be used as a starting material in the synthesis of other spirocyclic diones .
Method of Application
The synthesis of spirocyclic diones involves asymmetric alkylation and reduction . This process uses C2-symmetric cycloalkane-1,2-diols as a chiral auxiliary .
Results or Outcomes
The asymmetric alkylation and reduction process results in the enantio- and diastereo-selective synthesis of spirocyclic diones . This means that the process can control both the spatial arrangement of atoms (stereochemistry) and the orientation of the molecule (chirality), which is crucial in organic synthesis .
Safety And Hazards
Spiro[3.5]nonane-6,8-dione is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
spiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXEVGBZZHZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477317 | |
| Record name | Spiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]nonane-6,8-dione | |
CAS RN |
221342-48-9 | |
| Record name | Spiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






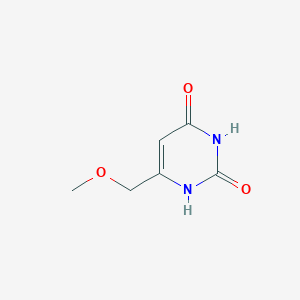
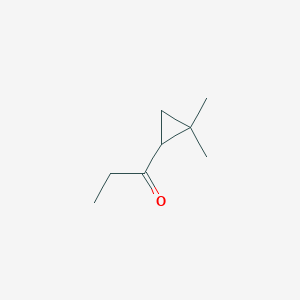
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
